molecular formula C14H20O2 B1614661 3-Phenylpropyl valerate CAS No. 5451-88-7

3-Phenylpropyl valerate

Cat. No.: B1614661
CAS No.: 5451-88-7
M. Wt: 220.31 g/mol
InChI Key: OKFJJLRWQHMYCM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenylpropyl valerate can be synthesized through the esterification reaction between 3-phenylpropanol and valeric acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. The reactants, 3-phenylpropanol and valeric acid, are fed into a reactor along with the acid catalyst. The reaction mixture is heated and maintained at a specific temperature to achieve optimal conversion rates. The ester product is then separated from the reaction mixture through distillation and purified to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions: 3-Phenylpropyl valerate undergoes various chemical reactions, including hydrolysis, transesterification, and oxidation.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 3-phenylpropanol and valeric acid.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, resulting in the formation of a different ester and alcohol.

    Oxidation: Under oxidative conditions, this compound can be oxidized to produce corresponding carboxylic acids and other oxidation products.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and acid or base catalysts.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

Scientific Research Applications

3-Phenylpropyl valerate has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

    Chemistry: It is used as a model compound in studies involving esterification and transesterification reactions.

    Biology: The compound is studied for its potential biological activities and interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.

    Industry: this compound is widely used in the fragrance and flavoring industry due to its pleasant odor.

Mechanism of Action

The mechanism of action of 3-Phenylpropyl valerate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release 3-phenylpropanol and valeric acid, which may exert their effects through various biochemical pathways. The exact molecular targets and pathways involved in its biological activities are still under investigation .

Comparison with Similar Compounds

3-Phenylpropyl valerate can be compared with other similar ester compounds, such as 3-phenylpropyl acetate and 3-phenylpropyl butyrate.

    3-Phenylpropyl acetate: This compound has a similar structure but with an acetate group instead of a valerate group. It is also used in the fragrance and flavoring industry.

    3-Phenylpropyl butyrate: This compound has a butyrate group instead of a valerate group. It is used in similar applications but may have different olfactory properties.

Uniqueness: The uniqueness of this compound lies in its specific ester group, which imparts distinct olfactory properties and influences its chemical reactivity. Its pleasant odor and versatility in various chemical reactions make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

3-phenylpropyl pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-2-3-11-14(15)16-12-7-10-13-8-5-4-6-9-13/h4-6,8-9H,2-3,7,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFJJLRWQHMYCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60202927
Record name 3-Phenylpropyl valerate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5451-88-7
Record name Pentanoic acid, 3-phenylpropyl ester
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Record name 3-Phenylpropyl valerate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valeric acid, 3-phenylpropyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21873
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Record name 3-Phenylpropyl valerate
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Record name 3-phenylpropyl valerate
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Record name 3-PHENYLPROPYL VALERATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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